Lactiflorin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Lactiflorin, a monoterpene glycoside, has been found to interact with several targets in the body. One of the primary targets of this compound is the Nrf2 signaling pathway . This pathway plays a crucial role in cellular defense against oxidative stress, which is a key factor in many diseases.
Mode of Action
This compound interacts with its targets by blocking Keap1 and activating Nrf2 . This action results in the alleviation of induced endothelial cell injury . Additionally, this compound has been found to promote the reaction where ITGA6 protein results in increased expression of EDN1 protein .
Biochemical Pathways
The activation of the Nrf2 signaling pathway by this compound leads to a cascade of events that help protect cells from oxidative stress . This pathway is crucial for maintaining cellular homeostasis and preventing damage from reactive oxygen species.
Pharmacokinetics
It’s known that these properties play a crucial role in the bioavailability and efficacy of any compound
Result of Action
The activation of the Nrf2 pathway by this compound leads to a reduction in oxidative stress, which can help protect cells from damage . This can have a variety of effects at the molecular and cellular level, including the alleviation of induced endothelial cell injury .
Action Environment
Environmental factors can influence the action of this compound. For instance, the extent of iron saturation of this compound can affect its ability to enhance or decrease the growth of probiotics . Additionally, factors such as milk composition can potentially regulate the variation of this compound content in milk .
Biochemical Analysis
Biochemical Properties
Lactiflorin interacts with various enzymes, proteins, and other biomolecules. It is a structural derivative of benzoic acids, which are aromatic carboxylic acids that consist of benzene in which at least a single hydrogen has been substituted by a carboxy group .
Cellular Effects
This compound has shown to have strong antioxidant activity, and the antioxidant active material basis was mainly composed of phenolic acids and gallic acid tannins . The main components of Paeonia lactiflora, monoterpenoid glycosides, had weak antioxidant capacity .
Molecular Mechanism
It is known that this compound is a full agonist of the GLP-1 receptor and shares 97% of its amino acid sequence identity with human GLP-1 .
Temporal Effects in Laboratory Settings
It is known that the ethanol extracts of Paeonia lactiflora had strong antioxidant activity .
Metabolic Pathways
This compound is involved in various metabolic pathways. The main metabolites are flavonoids, phenolic acids, lipids, and amino and derivatives . Monoterpenoides, such as paeoniflorin, oxypaeoniflorin, benzoylpaeoniflorin, this compound, albiflorin, and paeoniflorigenone, are the major characteristic compounds of Paeonia lactiflora .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lactiflorin can be synthesized through a series of chemical reactions involving the glycosylation of monoterpene alcohols. The process typically involves the use of glycosyl donors and acceptors under specific reaction conditions to form the glycosidic bond .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the roots of Paeonia lactiflora using solvents such as ethanol or methanol. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Lactiflorin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical properties and potential biological activities .
Scientific Research Applications
Lactiflorin has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Properties
IUPAC Name |
[(1R,3S,5R,6S,7S,8R,10R,12R,15R,17R)-6,7-dihydroxy-5-(hydroxymethyl)-10-methyl-14-oxo-2,4,9,11-tetraoxapentacyclo[10.4.1.01,10.03,8.015,17]heptadecan-17-yl]methyl benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O10/c1-21-23(33-20-18(32-21)17(27)16(26)14(9-24)30-20)8-12-13(25)7-15(31-21)22(12,23)10-29-19(28)11-5-3-2-4-6-11/h2-6,12,14-18,20,24,26-27H,7-10H2,1H3/t12-,14+,15+,16+,17-,18+,20-,21+,22-,23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRYIZUKIKYUFX-DNITZUGTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C3(CC4C3(C(O1)CC4=O)COC(=O)C5=CC=CC=C5)OC6C(O2)C(C(C(O6)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@]3(C[C@@H]4[C@]3([C@H](O1)CC4=O)COC(=O)C5=CC=CC=C5)O[C@H]6[C@H](O2)[C@H]([C@@H]([C@H](O6)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.